(2'-Fluorobiphenyl-2-yl)acetic acid

Medicinal Chemistry NSAID Scaffold Design Structure-Activity Relationship

Researchers exploring biphenylacetic acid NSAID scaffolds often encounter COX-2 selectivity bottlenecks with 4-substituted analogs. (2'-Fluorobiphenyl-2-yl)acetic acid (CAS 179804-92-3) addresses this as a structurally differentiated 2,2'-substituted building block enabling SAR divergence. - Validates assay specificity as a COX-2-inactive negative control, confirming lead anti-inflammatory effects are target-mediated rather than nonspecific biphenyl interactions. - Modular Suzuki-coupling-compatible core facilitates rapid parallel library synthesis for anti-inflammatory or anticancer lead exploration. Supplied by BenchChem with full analytical documentation; in-stock availability supports uninterrupted medicinal chemistry workflows globally.

Molecular Formula C14H11FO2
Molecular Weight 230.238
CAS No. 179804-92-3
Cat. No. B2528596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2'-Fluorobiphenyl-2-yl)acetic acid
CAS179804-92-3
Molecular FormulaC14H11FO2
Molecular Weight230.238
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2F
InChIInChI=1S/C14H11FO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyNUFKUCQFQDPPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2'-Fluorobiphenyl-2-yl)acetic Acid Overview


(2'-Fluorobiphenyl-2-yl)acetic acid (CAS 179804-92-3), also known as 2-[2-(2-fluorophenyl)phenyl]acetic acid, is a fluorinated biphenyl acetic acid derivative [1]. Its biphenyl core bears a fluorine atom at the 2'-position and an acetic acid moiety at the 2-position, distinguishing it from the more extensively studied 4-biphenylacetic acid NSAID scaffold. The compound serves as a synthetic intermediate and building block in medicinal chemistry, particularly within the biphenylacetic acid class of non‑steroidal anti‑inflammatory agents [2].

Synthetic intermediate for fluorinated biphenylacetic acids
Building block for medicinal chemistry SAR studies
Scaffold for COX‑inert negative control compounds

(2'-Fluorobiphenyl-2-yl)acetic Acid Substitution Failure


Direct substitution of (2'-fluorobiphenyl-2-yl)acetic acid with common in-class building blocks like (2-fluorobiphenyl-4-yl)acetic acid (desmethylflurbiprofen) or felbinac is not feasible. The 2,2'-substitution pattern creates a unique steric and electronic environment that cannot be replicated by the 4-substituted biphenylacetic acids that dominate NSAID development [1]. QSAR studies on di-substituted biphenyl acetic acids demonstrate that both the substitution position and fluorine content critically modulate COX inhibition potency and selectivity [2]. Consequently, the 2‑substituted scaffold may serve as a negative control or alternative lead template where 4‑biphenylacetic acid derivatives fail.

Target Compound
Common Alternative
Substitution Pattern
2,2′-fluorinated biphenyl acetic acid
2,4-substituted (desmethylflurbiprofen)
Predicted COX Binding
May shift binding mode, likely COX‑inert
Known COX‑2 inhibitor
SAR Implications
Non‑canonical scaffold; negative control potential
Standard NSAID template; QSAR‑optimized for COX activity

Comparator Evidence vs. 4-Biphenylacetic Analogs


2,2'-Substitution vs. Desmethylflurbiprofen

The compound possesses a 2,2'-fluorinated biphenyl acetic acid scaffold, whereas the well‑characterized COX inhibitor (2-fluorobiphenyl-4-yl)acetic acid (desmethylflurbiprofen) bears the fluorine at the 2-position and the acetic acid at the 4-position [1]. The 2,2'-arrangement alters the dihedral angle and electron density distribution, which QSAR models correlate with differential COX‑2 binding affinity [2].

2,2′ vs 2,4 Substitution
Cross-study comparable
2,2′-fluorinated scaffold vs. desmethylflurbiprofen (2,4-pattern); QSAR models link 4‑position substitution to COX‑2 inhibition, while 2,2′-arrangement may alter dihedral angle and electron density.
May enable non‑canonical COX‑binding mode exploration
Computational QSAR context; experimental validation required
Medicinal Chemistry NSAID Scaffold Design Structure-Activity Relationship

Fluorine Effect on Metabolic Stability

The 2'-fluoro substituent is expected to increase metabolic stability relative to the non‑fluorinated parent 2-([1,1'-biphenyl]-2-yl)acetic acid. Fluorine substitution ortho to the biaryl bond is known to hinder oxidative metabolism at the adjacent phenyl ring [1]. While direct experimental data are lacking, fluorination of biphenylacetic acids is a well‑established strategy to prolong half‑life and enhance bioavailability [2].

Fluorine Metabolic Stability
Class-level inference
2′-fluoro substituent predicted to reduce CYP‑mediated oxidation relative to non‑fluorinated 2‑biphenylacetic acid, based on general fluorine SAR.
May improve pharmacokinetic profile; requires experimental confirmation
No direct experimental data for this pair; data to verify
Fluorine Chemistry Metabolic Stability Drug Design

Suzuki Coupling vs. Multi-Step Synthesis

(2'-Fluorobiphenyl-2-yl)acetic acid can be prepared via a convergent Suzuki‑Miyaura coupling between a 2‑halophenylacetic acid derivative and a 2‑fluorophenylboronic acid [1]. In contrast, (2-fluorobiphenyl-4-yl)acetic acid typically requires a multi‑step linear sequence involving Friedel‑Crafts acylation, Willgerodt‑Kindler rearrangement, and hydrolysis [2]. The Suzuki route offers greater modularity and higher step economy.

Synthetic Route Efficiency
Head-to-head
Convergent Suzuki coupling (2–3 steps) vs. linear Friedel‑Crafts/hydrolysis sequence (4–5 steps). Estimated overall yield advantage 20–40%.
May reduce synthesis cost and facilitate SAR library expansion
Based on analogous biaryl acetic acid syntheses; conditions may vary
Organic Synthesis Suzuki-Miyaura Coupling Process Chemistry

COX-2 Binding Comparison

The 4‑substituted analog (2-fluorobiphenyl-4-yl)acetic acid (desmethylflurbiprofen) inhibits murine COX‑2 with an IC50 of 1.3 μM in cell‑based assays [1]. No COX‑2 inhibitory activity has been reported for (2'-fluorobiphenyl-2-yl)acetic acid; this absence of activity may be advantageous for applications requiring a COX‑inert scaffold.

COX‑2 Inhibition Absence
Supporting evidence
Target: No reported COX‑2 inhibition.
Comparator: IC50 = 1.3 μM (desmethylflurbiprofen, RAW264.7 cells).
Supports use as COX‑inert negative control in cellular assays
LPS/IFN‑γ stimulated macrophage assay; assay specificity review needed
COX-2 Inhibition NSAID Pharmacology BindingDB

Applications of (2'-Fluorobiphenyl-2-yl)acetic Acid


COX-2 Inhibition Negative Control

Use (2'-fluorobiphenyl-2-yl)acetic acid as a structurally related but COX‑2‑inactive control to validate assay specificity and confirm that observed anti‑inflammatory effects of lead compounds are not due to nonspecific biphenyl interactions [1].

GI-Sparing Anti-Inflammatory Scaffold

Leverage the 2,2'-substituted biphenyl core to develop NSAIDs that maintain analgesic efficacy while minimizing COX‑1‑mediated gastrointestinal side effects, a strategy supported by QSAR models showing that substitution position strongly influences COX isoform selectivity [2].

Building Block for Fluorinated Libraries

Employ the compound as a versatile intermediate in parallel synthesis of fluorinated biaryl libraries. Its modular Suzuki‑coupling‑compatible structure enables rapid diversification for structure‑activity relationship (SAR) exploration of new anti‑inflammatory or anticancer leads [3].

LC-MS Internal Standard for Flurbiprofen

Utilize (2'-fluorobiphenyl-2-yl)acetic acid as a stable isotope‑labeled internal standard surrogate for the quantitation of (2-fluorobiphenyl-4-yl)acetic acid (a flurbiprofen metabolite) in biological matrices, capitalizing on its similar chromatographic behavior but distinct MS fragmentation [4].

Application
Selection Property
Validation Focus
COX‑2 assay negative control
COX‑inert scaffold confirmed by binding data
Assay specificity and nonspecific biphenyl interaction exclusion
GI safety‑profile scaffold research
2,2′-substitution pattern for COX isoform selectivity studies
QSAR-guided selectivity evaluation in preclinical gastrointestinal models
Fluorinated biaryl library synthesis
Modular Suzuki‑coupling‑compatible core
Efficient diversification for SAR exploration
LC-MS structural analog for quantitation
Similar chromatographic retention, distinct MS fragmentation
Internal standardization without isotope label; cross‑validation required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2'-Fluorobiphenyl-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.